Ampalex
Overview
Description
AU-224 is an orally available benzamide derivative known for its potent gastrointestinal prokinetic activity. This compound has been extensively studied for its ability to enhance gastrointestinal motility, making it a valuable agent in the treatment of various gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AU-224 involves several key steps:
Formation of Mixed Anhydride: 4-Acetylamino-2-methoxybenzoic acid is treated with ethyl chloroformate and triethylamine in cold tetrahydrofuran to form an intermediate mixed anhydride.
Condensation: The mixed anhydride is then condensed with endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine to yield an amide.
Hydrogenolysis: The benzyl group is removed via hydrogenolysis in the presence of Pearlman’s catalyst, producing a secondary amine.
Alkylation: The secondary amine is alkylated with ethyl 4-bromobutyrate.
Aromatic Chlorination: The compound undergoes aromatic chlorination with sulfuryl chloride.
Selective Acetamide Hydrolysis: The final step involves selective acetamide hydrolysis with 20% hydrochloric acid in refluxing ethanol to yield AU-224.
Industrial Production Methods: Industrial production of AU-224 follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: AU-224 can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups present in the compound, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in ethanol.
Substitution: Reagents such as sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
AU-224 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on benzamide derivatives.
Biology: Investigated for its role in modulating gastrointestinal motility and its potential effects on other smooth muscle tissues.
Medicine: Explored as a therapeutic agent for treating gastrointestinal disorders such as gastroparesis and chronic constipation.
Industry: Utilized in the development of new prokinetic agents and as a reference compound in pharmaceutical research
Mechanism of Action
AU-224 exerts its effects by targeting specific receptors in the gastrointestinal tract, leading to enhanced motility. The compound binds to and activates serotonin receptors, particularly the 5-HT4 receptor, which plays a crucial role in regulating gastrointestinal motility. This activation leads to increased release of acetylcholine, which stimulates smooth muscle contraction and promotes gastrointestinal transit .
Comparison with Similar Compounds
Cisapride: Another prokinetic agent that also targets serotonin receptors but has a different safety profile.
Metoclopramide: A dopamine antagonist with prokinetic properties, used for similar indications but with different side effects.
Domperidone: A dopamine antagonist that enhances gastrointestinal motility but does not cross the blood-brain barrier, reducing central nervous system side effects.
Uniqueness of AU-224: AU-224 is unique due to its specific targeting of the 5-HT4 receptor, which provides a more selective mechanism of action compared to other prokinetic agents. This selectivity reduces the risk of side effects associated with non-specific receptor activation .
Properties
CAS No. |
287399-47-7 |
---|---|
Molecular Formula |
C19H28ClN3O4 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
butyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate |
InChI |
InChI=1S/C19H28ClN3O4/c1-3-4-9-27-18(24)12-23-7-5-13(6-8-23)22-19(25)14-10-15(20)16(21)11-17(14)26-2/h10-11,13H,3-9,12,21H2,1-2H3,(H,22,25) |
InChI Key |
AQMLPMSSCWTNNN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |
Canonical SMILES |
CCCCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Appearance |
Solid powder |
154235-83-3 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(quinoxalin-6-ylcarbonyl)piperidine BDP 12 BDP-12 CX516 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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